molecular formula C6H10ClN3 B1591289 3-cyclopropyl-1H-pyrazol-5-amine hydrochloride CAS No. 1031791-16-8

3-cyclopropyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B1591289
M. Wt: 159.62 g/mol
InChI Key: YWNDZOPEUJWLML-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the IUPAC name 3-cyclopropyl-1H-pyrazol-5-amine hydrochloride . It is a white or colorless to brown powder to lump to clear liquid .


Molecular Structure Analysis

The molecular weight of 3-cyclopropyl-1H-pyrazol-5-amine hydrochloride is 159.62 . The SMILES string representation is NC1=NNC(C2CC2)=C1 . The InChI code is 1S/C6H9N3.ClH/c7-6-3-5(8-9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H .


Physical And Chemical Properties Analysis

The compound has a density of 1.159 g/mL at 25 °C . The refractive index is 1.566 .

Scientific Research Applications

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Application 2: Agricultural Chemistry

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Application 3: Material Science

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Application 4: Analytical Chemistry

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Application 5: Chemical Synthesis

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Application 6: Biochemistry

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Application 7: Catalysis

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Application 8: Environmental Science

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Application 9: Nanotechnology

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Application 10: Computational Chemistry

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Application 11: Forensic Science

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Application 12: Food Chemistry

Scientific Field

Please remember, these applications are speculative and based on the general chemical properties of similar compounds. For actual research findings and specific applications of “3-cyclopropyl-1H-pyrazol-5-amine hydrochloride”, you would need to refer to scientific literature and research articles .

Application 13: Photodynamic Therapy

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Application 14: Veterinary Medicine

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Application 15: Chemical Sensors

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Application 16: Quantum Dots

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Application 17: Flame Retardants

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Application 18: Dye Synthesis

Scientific Field

It’s important to note that these applications are speculative and based on general chemical principles. Actual applications would require rigorous scientific research and validation. For the most current and specific information, consulting recent scientific literature is recommended .

Safety And Hazards

The compound is classified as a combustible liquid . It has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

5-cyclopropyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-6-3-5(8-9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNDZOPEUJWLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586208
Record name 5-Cyclopropyl-1H-pyrazol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1H-pyrazol-5-amine hydrochloride

CAS RN

1031791-16-8
Record name 5-Cyclopropyl-1H-pyrazol-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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